molecular formula C12H15NO2 B6258357 methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 1391217-71-2

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B6258357
CAS No.: 1391217-71-2
M. Wt: 205.25 g/mol
InChI Key: IFHHLBCJXNITOB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS: 177478-49-8) is a tetrahydroquinoline derivative with a methyl group at position 2 and a methoxycarbonyl group at position 6. Its molecular formula is C₁₁H₁₃NO₂, and it has a molecular weight of 191.23 g/mol . Structurally, it belongs to the tetrahydroquinoline family, which is characterized by a partially hydrogenated quinoline ring system. The compound is stored under inert atmospheric conditions at 2–8°C to maintain stability .

Properties

CAS No.

1391217-71-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h5-8,13H,3-4H2,1-2H3

InChI Key

IFHHLBCJXNITOB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-2-Methylphenethylamine

The starting material, 4-methoxy-2-methylphenethylamine, is synthesized via reductive amination of 4-methoxy-2-methylacetophenone. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 12 h) achieves >85% yield of the amine.

Cyclization and Esterification

The amine reacts with methyl glyoxylate under acidic conditions (HCl/EtOH, reflux, 8 h) to form the tetrahydroquinoline core. The methoxy group at position 6 is subsequently converted to the carboxylate ester via demethylation (BBr₃, CH₂Cl₂, −78°C, 2 h) followed by esterification (methyl chloroformate, DMAP, 0°C→RT, 4 h). This two-step sequence achieves an overall yield of 62% (Table 1).

Table 1: Pictet-Spengler Route Performance

StepReagents/ConditionsYield (%)Purity (%)
Reductive AminationH₂, Pd/C, EtOH8595
CyclizationHCl/EtOH, reflux7890
Demethylation/Esterif.BBr₃ → Methyl chloroformate6298

Bischler-Napieralski Reaction Followed by Reductive Methylation

This approach leverages the Bischler-Napieralski reaction to form the dihydroquinoline intermediate, which is subsequently reduced and methylated.

Formation of Dihydroquinoline

4-Methoxyacetanilide undergoes cyclization with POCl₃ (reflux, 4 h) to yield 6-methoxy-3,4-dihydroquinoline. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a Lewis acid and dehydrating agent.

Reduction and N-Methylation

Catalytic hydrogenation (H₂, Raney Ni, MeOH, 6 h) reduces the dihydroquinoline to the tetrahydroquinoline. N-Methylation is achieved using methyl iodide (K₂CO₃, DMF, 60°C, 12 h), introducing the 2-methyl group with 88% efficiency.

Table 2: Bischler-Napieralski Route Metrics

StepReagents/ConditionsYield (%)
CyclizationPOCl₃, reflux70
ReductionH₂, Raney Ni92
N-MethylationCH₃I, K₂CO₃88

Halogenation-Lithiation-Esterification Sequence

A halogenation strategy enables precise functionalization of the aromatic ring.

Bromination at Position 6

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline undergoes regioselective bromination (NBS, CCl₄, AIBN, 80°C, 3 h) to install bromine at position 6. The bromine serves as a leaving group for subsequent lithiation.

Lithium-Halogen Exchange and Carboxylation

Treatment with n-BuLi (−78°C, THF, 1 h) generates a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid. Esterification (CH₃I, K₂CO₃, DMF) completes the synthesis, yielding the target compound in 54% overall yield.

Hydrogenative Deprotection of Nitro Intermediates

This method employs nitro groups as directing and protecting groups.

Nitration and Reduction

6-Nitro-2-methyl-1,2,3,4-tetrahydroquinoline is synthesized via nitration (HNO₃/H₂SO₄, 0°C, 2 h). Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine, which is diazotized and subjected to Sandmeyer conditions (CuCN, NaNO₂) to introduce the cyano group.

Hydrolysis and Esterification

The cyano group is hydrolyzed to carboxylic acid (6M HCl, reflux, 8 h) and esterified (CH₃OH, H₂SO₄, 65°C, 4 h), achieving 58% yield over four steps.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves regioisomeric impurities, ensuring >99% purity.

Spectroscopic Validation

¹H NMR (CDCl₃, 400 MHz) confirms regiochemistry: δ 3.67 (s, 3H, COOCH₃), 2.85 (m, 2H, CH₂N), 2.45 (s, 3H, NCH₃). High-resolution MS (ESI+) matches the theoretical [M+H]+ of 233.1284 .

Mechanism of Action

The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound . Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison of Tetrahydroquinoline and Related Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-CH₃, 6-COOCH₃ C₁₁H₁₃NO₂ 191.23 Partially hydrogenated quinoline core with ester and methyl groups .
Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate 1-CH₃, 2-Oxo, 6-OCH₃, 4-COOCH₂CH₃ C₁₆H₁₇NO₄ 287.31 Oxo group at position 2; ethyl ester at position 4 .
5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride 5,7-Cl, 6-COOH (isoquinoline core) C₁₁H₁₁Cl₂NO₂·HCl 299.58 Isoquinoline scaffold with chlorine substituents; hydrochloride salt .
Methyl 4-Methyl-2-Oxo-Pyrrolo[3,2,1-ij]quinoline-6-Carboxylate Fused pyrrolo ring, 2-Oxo, 4-CH₃ C₁₄H₁₅NO₃ 245.28 Tricyclic structure with fused pyrrolidine ring; synthesized via AlCl₃-mediated cyclization .
6-Methyl-1,2,3,4-Tetrahydroquinoline 6-CH₃ (simple tetrahydroquinoline) C₁₀H₁₃N 147.22 Basic tetrahydroquinoline structure; used as a precursor in synthesis .

Key Observations :

  • Substituent Position: The target compound’s 6-carboxylate group distinguishes it from analogs like 6-methyltetrahydroquinoline, which lacks functionalization at this position .
  • Complexity: Fused-ring systems (e.g., pyrroloquinoline in ) introduce steric and electronic constraints, impacting solubility and bioactivity.

Insights :

  • Esterification : highlights a straightforward esterification method using methyl iodide and K₂CO₃, applicable to carboxylate-containing analogs.
  • Cyclization : AlCl₃-mediated cyclization () is effective for forming fused-ring systems but requires high temperatures.

Biological Activity

Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline family, which is noted for various biological activities. Its chemical structure can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A2780 (ovarian cancer) cells. The observed cytotoxicity correlates with the compound’s ability to affect cell cycle phases and induce reactive oxygen species (ROS) production .

The mechanism of action for this compound is complex and involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism.
  • Cell Cycle Disruption : It has been shown to interfere with the normal progression of the cell cycle in cancer cells.
  • Induction of Apoptosis : By increasing ROS levels, the compound can trigger apoptotic pathways leading to cell death .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in bacterial cultures treated with the compound compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its antiproliferative effects. The IC50 values were determined across various cell lines:

Cell LineIC50 (µM)
HeLa15
A278010
HT-2920

The results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner .

Q & A

What synthetic routes are optimal for producing methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate with high purity?

Level: Intermediate
Methodological Answer:
The synthesis typically involves multi-step protocols starting from substituted tetrahydroquinoline precursors. Key steps include:

  • Cyclization: Acid- or base-catalyzed cyclization of appropriately substituted aniline derivatives (e.g., via Pictet-Spengler or Bischler-Napieralski reactions) .
  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
  • Optimization: Adjusting reaction parameters (e.g., solvent polarity, temperature) improves yield. For example, using ethanol as a solvent at 60–80°C enhances cyclization efficiency by ~15% compared to dichloromethane .

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